CCR5 Antagonist Activity: A Differentiating Pharmacological Profile
6-Propylpyridin-3-ol has been identified as a CCR5 antagonist [1]. While many pyridine derivatives may exhibit some level of GPCR activity, the specific antagonism of CCR5 is a distinct pharmacological property relevant to HIV infection, asthma, and rheumatoid arthritis [2]. This provides a clear application-based differentiation from other 6-alkylpyridin-3-ols that have not been shown to possess this activity. The assay context is a functional antagonist assay in human cells expressing CCR5 [3].
| Evidence Dimension | Functional Antagonist Activity at Human CCR5 Receptor |
|---|---|
| Target Compound Data | IC50: 10,000 nM (10 µM) |
| Comparator Or Baseline | Other pyridine derivatives (unspecified) |
| Quantified Difference | Not applicable; evidence is for presence of specific activity. |
| Conditions | Human CCR5 receptor expressed in MOLT4/CCR5 cells, assessed as inhibition of CCL5-induced intracellular calcium mobilization [3]. |
Why This Matters
For researchers studying CCR5-mediated pathways, 6-Propylpyridin-3-ol is a documented chemical probe, unlike other 6-alkylpyridin-3-ols for which no such data exists.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] Zhang, H. (2012). Compound for treating CCR5-mediated disease. Semantic Scholar. View Source
- [3] BindingDB. (n.d.). Affinity Data for CHEMBL1817911. Retrieved from https://bdb8.ucsd.edu/ View Source
